Isodiospyrin

概要

説明

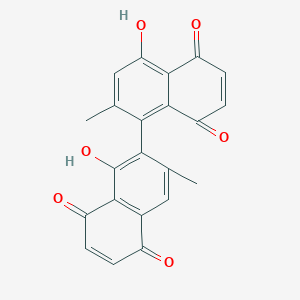

Isodiospyrin is a member of biphenyls and is a natural product found in Diospyros morrisiana, Diospyros oleifera, and other organisms .

Synthesis Analysis

Various analytical techniques have been developed for the detection, separation, and quantification of Diospyrin, a bis hydroxy naphthoquinonoid, which is an important bioactive constituent of several Diospyros and Euclea spp .

Physical And Chemical Properties Analysis

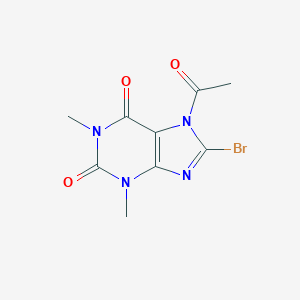

Isodiospyrin has a molecular weight of 374.34 and a molecular formula of C22H14O6 . Its density is 1.5±0.1 g/cm3, boiling point is 712.0±60.0 °C at 760 mmHg, and vapour pressure is 0.0±2.4 mmHg at 25°C .

科学的研究の応用

Antimicrobial Activity

Isodiospyrin has been identified as a compound with potential antimicrobial properties. The genus Diospyros , from which Isodiospyrin is derived, has species that have been traditionally used to treat infectious diseases, particularly in the gastrointestinal and oral cavity compartments . This suggests that Isodiospyrin could be explored for its efficacy against various pathogens.

Anti-inflammatory Activity

The anti-inflammatory properties of Isodiospyrin are another area of interest. Compounds from the Diospyros genus have been reported to exhibit significant anti-inflammatory activity . This could be particularly beneficial in the development of treatments for chronic inflammatory diseases.

Pharmacological Value in Traditional Medicine

The Diospyros genus, which includes Isodiospyrin, has been recognized for its extended ethnomedical use. Various cultures have used parts of this botanical genus as herbal medicines, suggesting that Isodiospyrin may have multiple pharmacological benefits yet to be fully explored .

Antiparasitic Properties

Isodiospyrin could also have applications in treating parasitic infections. The broader genus has been studied for its antiparasitic properties, which could extend to Isodiospyrin, providing a natural alternative to synthetic antiparasitic drugs .

Antioxidant Potential

Antioxidants are crucial in protecting the body from oxidative stress. Isodiospyrin, as part of the Diospyros genus, may contribute to this field by offering antioxidant benefits, which can be vital in preventing chronic diseases and aging-related conditions .

作用機序

Safety and Hazards

When handling Isodiospyrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEOHKZVBKYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174007 | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodiospyrin | |

CAS RN |

20175-84-2 | |

| Record name | Isodiospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodiospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISODIOSPYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is isodiospyrin and where is it found?

A1: Isodiospyrin is a naturally occurring dimeric naphthoquinone found in several species of Diospyros trees, belonging to the Ebenaceae family. [, , , , , , ] These trees are known for their diverse array of bioactive compounds.

Q2: What is the molecular structure of isodiospyrin?

A2: Isodiospyrin is an unsymmetrical dimer of 7-methyljuglone, where the two naphthoquinone units are linked at the C-6 and C-8′ positions. [] It exists as an atropisomer due to restricted rotation around the biaryl bond. [, ]

Q3: What is the molecular formula and weight of isodiospyrin?

A3: The molecular formula of isodiospyrin is C22H16O8, and its molecular weight is 408.36 g/mol. []

Q4: How is the structure of isodiospyrin elucidated?

A4: The structure of isodiospyrin has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] For instance, the use of Nuclear Overhauser Effects (NOE) in the NMR spectra of its methyl ether derivative provided crucial structural information. []

Q5: What are the key spectroscopic characteristics of isodiospyrin?

A5: Isodiospyrin displays characteristic peaks in various spectroscopic analyses. In IR spectroscopy, it shows absorption bands indicative of hydroxyl and carbonyl groups. [] NMR spectroscopy reveals distinct signals for protons and carbons, including those of the aromatic rings and methyl groups. [, ] Mass spectrometry, including techniques like ESI-MS, provides information about its molecular ion and fragmentation patterns. []

Q6: What is the absolute configuration of isodiospyrin?

A6: Isodiospyrin is a chiral molecule. The absolute configurations of its enantiomers were determined through asymmetric synthesis and confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy. [, , ]

Q7: What is known about the biosynthesis of isodiospyrin?

A7: While the exact biosynthetic pathway of isodiospyrin is not fully elucidated, it is thought to arise from the oxidative coupling of 7-methyljuglone. [, , ] This hypothesis is supported by the co-occurrence of 7-methyljuglone and other related naphthoquinones in Diospyros species.

Q8: What are the reported biological activities of isodiospyrin?

A8: Isodiospyrin has shown a broad range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities. [, , , , , ] For instance, it exhibits activity against Gram-positive bacteria like Streptococcus pyogenes and Streptococcus pneumoniae, as well as the mycobacterium Mycobacterium chelonae. []

Q9: How does isodiospyrin exert its antibacterial activity?

A9: While the exact mechanism of antibacterial action of isodiospyrin is not fully understood, it is suggested that, like other naphthoquinones, it might interfere with bacterial cell wall synthesis, DNA replication, or electron transport chain function. [] Further research is needed to pinpoint its precise mode of action.

Q10: Has isodiospyrin been investigated for its potential in treating parasitic diseases?

A13: While the research on isodiospyrin's antiparasitic activity is limited, a study has reported its activity against Leishmania mexicana promastigotes. [] This finding suggests a potential for further exploration of its antiparasitic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)